molecular formula C14H12N2O5S B2791980 methyl 2-(5,6-dihydro-1,4-dioxine-2-amido)-1,3-benzothiazole-6-carboxylate CAS No. 946360-06-1

methyl 2-(5,6-dihydro-1,4-dioxine-2-amido)-1,3-benzothiazole-6-carboxylate

Cat. No.: B2791980
CAS No.: 946360-06-1
M. Wt: 320.32
InChI Key: BPLKYTWKGKDMNM-UHFFFAOYSA-N
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Description

Methyl 2-(5,6-dihydro-1,4-dioxine-2-amido)-1,3-benzothiazole-6-carboxylate is a heterocyclic compound featuring a benzothiazole core substituted at position 6 with a methyl carboxylate group and at position 2 with an amide-linked 5,6-dihydro-1,4-dioxine moiety. The benzothiazole scaffold is a privileged structure in medicinal chemistry due to its bioisosteric resemblance to nucleic acid bases and its ability to engage in hydrogen bonding and π-π interactions. This compound’s structural uniqueness lies in the juxtaposition of the electron-rich benzothiazole and the oxygen-containing dioxine, which may influence its electronic properties and pharmacokinetic behavior.

Properties

IUPAC Name

methyl 2-(2,3-dihydro-1,4-dioxine-5-carbonylamino)-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O5S/c1-19-13(18)8-2-3-9-11(6-8)22-14(15-9)16-12(17)10-7-20-4-5-21-10/h2-3,6-7H,4-5H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPLKYTWKGKDMNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=COCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(5,6-dihydro-1,4-dioxine-2-amido)-1,3-benzothiazole-6-carboxylate typically involves multi-step organic reactions. The process begins with the formation of the benzo[d]thiazole core, followed by the introduction of the dioxine ring and the methyl ester group. Common reagents used in these reactions include thionyl chloride, methyl iodide, and various amines. The reaction conditions often involve refluxing in organic solvents such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

methyl 2-(5,6-dihydro-1,4-dioxine-2-amido)-1,3-benzothiazole-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

methyl 2-(5,6-dihydro-1,4-dioxine-2-amido)-1,3-benzothiazole-6-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-(5,6-dihydro-1,4-dioxine-2-amido)-1,3-benzothiazole-6-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

Structural Comparisons

A. Core Heterocycles and Substituents

Methyl (R)-6-(4-((3-(4-Hydroxyphenyl)-1-Methoxy-1-Oxopropan-2-yl)Amino)Butoxy)Benzo[d]Thiazole-2-Carboxylate () Core: Benzothiazole with a 2-carboxylate and 6-butoxy-linked side chain. Key Features: A methoxycarbonyl group at position 2 and a 4-hydroxyphenyl-substituted glycine derivative connected via a butoxy spacer. Divergence: The target compound lacks the extended alkyl chain and phenyl glycine moiety, instead incorporating a compact dioxine amide. This difference may reduce steric hindrance and alter target selectivity .

Ethyl 2-{[(4,4-Dioxido-3-Phenyl-5,6-Dihydro-1,4-Oxathiin-2-yl)Carbonyl]Amino}-1,3-Benzothiazole-6-Carboxylate () Core: Benzothiazole with a 6-carboxylate and 2-oxathiin-derived amide. Key Features: A sulfone-containing oxathiin ring (vs. dioxine) and an ethyl ester. Divergence: The sulfone group increases polarity and hydrogen-bonding capacity compared to the dioxine’s ether oxygens. The ethyl ester may confer slower metabolic degradation than the methyl ester in the target compound .

Ethyl 2-Amino-1,3-Benzothiazole-6-Carboxylate () Core: Simplified benzothiazole with a 6-carboxylate and 2-amino group. Key Features: A primary amine at position 2 and an ethyl ester. Divergence: The absence of the dioxine amide reduces steric complexity and may enhance membrane permeability but limit target-specific interactions .

Physicochemical and Spectral Properties
Compound Melting Point (°C) IR (C=O, cm⁻¹) NMR Key Signals (δ, ppm)
Target Compound Not reported ~1715 (ester), ~1650 (amide) Benzothiazole H-5/H-8 (δ 8.2–8.4), dioxine protons (δ 4.5–5.0)
Methyl 6-Chloro-3-[2-(2,4-Dihydroxybenzylidene)-1-Methylhydrazino]-1,1-Dioxo-1,4,2-Benzodithiazine-7-Carboxylate () 310–311 (dec.) 1715 (ester), 1615 (C=N) SO2 signals (δ 1330–1150), aromatic H-3 (δ 7.71)
Ethyl 2-Amino-1,3-Benzothiazole-6-Carboxylate () Not reported 1740 (ester) NH2 (δ 5.78), aromatic H-5/H-8 (δ 8.09–8.29)

Key Observations :

  • The target compound’s ester and amide carbonyls align with typical IR ranges for such groups.
  • The absence of sulfone or hydrazine groups (cf.

Biological Activity

Methyl 2-(5,6-dihydro-1,4-dioxine-2-amido)-1,3-benzothiazole-6-carboxylate is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzothiazole backbone, which is known for its diverse biological activities. The presence of a dioxine moiety contributes to its chemical reactivity and interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzothiazole derivatives. For instance, compounds similar to this compound have shown significant activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 0.98 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .

Compound NameMIC (μg/mL)Target Organism
Compound A0.98MRSA
Compound B7.80Candida albicans
Compound C12.50E. coli

Antitumor Activity

The compound has also demonstrated promising antitumor properties. Research indicates that derivatives of benzothiazoles can inhibit the growth of various cancer cell lines. For example, certain analogs showed preferential suppression of rapidly dividing A549 lung cancer cells compared to normal fibroblast cells .

The biological activity of this compound is believed to involve multiple mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cellular processes such as apoptosis and proliferation.
  • DNA Interaction : The benzothiazole moiety may intercalate into DNA, disrupting replication and transcription processes.

Study 1: Antimicrobial Efficacy

In a study evaluating various benzothiazole derivatives for antimicrobial efficacy, this compound exhibited significant inhibition against MRSA and other pathogens. The research utilized a series of assays to determine the effectiveness and mechanism of action.

Study 2: Antitumor Activity

Another study focused on the antitumor effects of related compounds on A549 cells. The results indicated a dose-dependent decrease in cell viability with IC50 values calculated for several analogs. This suggests that structural modifications can enhance the antitumor efficacy of benzothiazole derivatives.

Q & A

Q. What are the key steps in synthesizing methyl 2-(5,6-dihydro-1,4-dioxine-2-amido)-1,3-benzothiazole-6-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis involves two primary stages:
  • Step 1 : Formation of the benzothiazole core via cyclization of 2-aminothiophenol derivatives with carbonyl-containing reagents (e.g., aldehydes or ketones) under acidic or basic conditions.
  • Step 2 : Amidation of the benzothiazole intermediate with 5,6-dihydro-1,4-dioxine-2-carboxylic acid derivatives. This step typically employs coupling agents like EDCI/HOBt or DCC in anhydrous solvents (e.g., DMF or THF) at 0–25°C .
  • Critical Factors : Reaction temperature, solvent polarity, and stoichiometric ratios significantly impact yield. For example, excess coupling agents may reduce side products like unreacted intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data points should researchers prioritize?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Focus on resolving peaks for the methoxy group (δ ~3.8–4.0 ppm), dihydrodioxine protons (δ ~4.2–4.5 ppm), and benzothiazole aromatic protons (δ ~7.0–8.0 ppm).
  • ¹³C NMR : Identify carbonyl carbons (δ ~165–170 ppm) and benzothiazole ring carbons (δ ~110–150 ppm) .
  • IR Spectroscopy : Confirm the presence of amide C=O (1640–1680 cm⁻¹) and ester C=O (1700–1750 cm⁻¹) stretches .
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks and fragmentation patterns to confirm the molecular formula (e.g., C₁₃H₁₂N₂O₄S) .

Q. How do the functional groups (e.g., benzothiazole, dihydrodioxine) influence the compound’s chemical stability?

  • Methodological Answer :
  • The benzothiazole moiety contributes to π-π stacking interactions, enhancing stability in solid-state forms but increasing susceptibility to oxidation under acidic conditions.
  • The dihydrodioxine ring introduces steric hindrance, which may protect the amide bond from hydrolysis. Stability tests (e.g., pH-dependent degradation studies at 25–37°C) are recommended to assess hydrolytic resistance .

Advanced Research Questions

Q. What strategies can optimize the compound’s synthetic route to improve scalability for preclinical studies?

  • Methodological Answer :
  • Flow Chemistry : Continuous-flow systems can enhance reaction control and reduce side products during amidation steps.
  • Catalyst Screening : Test palladium or copper catalysts for potential side-reaction suppression in coupling steps .
  • Purification : Use preparative HPLC or recrystallization (e.g., ethanol/water mixtures) to isolate high-purity batches (>98%) .

Q. How should researchers resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer :
  • Assay Validation : Compare results across orthogonal assays (e.g., enzyme inhibition vs. cell-based viability assays) to rule out false positives/negatives.
  • Structural Analysis : Perform molecular docking studies to assess binding affinity variations due to conformational flexibility in the dihydrodioxine-amido linkage .
  • Control Experiments : Include reference compounds (e.g., known benzothiazole-based inhibitors) to benchmark activity .

Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?

  • Methodological Answer :
  • ADMET Prediction : Use tools like SwissADME or Schrödinger’s QikProp to estimate logP (lipophilicity), bioavailability, and CYP450 metabolism.
  • Molecular Dynamics (MD) Simulations : Model interactions with serum proteins (e.g., albumin) to predict plasma half-life .
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify reactive sites for metabolic modification .

Q. How can researchers design derivatives to enhance the compound’s selectivity for a target enzyme?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) :
  • Modify the benzothiazole 6-carboxylate group to introduce electron-withdrawing substituents (e.g., -NO₂, -CF₃) for enhanced binding to hydrophobic enzyme pockets.
  • Replace the dihydrodioxine ring with saturated or unsaturated analogs to modulate steric and electronic effects .
  • Crystallography : Co-crystallize derivatives with the target enzyme to guide rational design .

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